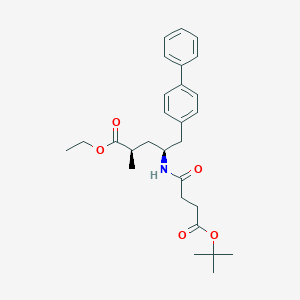

(2R,4S)-Sacubitril-O-isobutane

Description

(2R,4S)-Sacubitril-O-isobutane is a stereoisomeric derivative of sacubitril, a prodrug component of the antihypertensive/anti-heart failure combination drug Entresto® (sacubitril/valsartan). Sacubitril is metabolized in vivo to its active form, sacubitrilat, which inhibits neprilysin, a enzyme responsible for degrading natriuretic peptides. The (2R,4S) configuration of Sacubitril-O-isobutane is critical to its pharmacological profile, as stereochemical variations significantly influence binding affinity, metabolic stability, and impurity profiles .

Properties

CAS No. |

149709-64-8 |

|---|---|

Molecular Formula |

C28H37NO5 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

ethyl (2R,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |

InChI |

InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24+/m1/s1 |

InChI Key |

PCZHPQHEVJANOP-YKSBVNFPSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Diastereoselective Reformatsky Reaction in Flow Mode

Reference:

This method involves a convergent synthesis of a precursor to sacubitril, emphasizing diastereoselectivity and flow chemistry benefits:

- Reagents & Conditions:

- Organozinc species generated via zinc in flow setup.

- Use of lithium chloride to enhance organozinc formation.

- Controlled residence time (~1 hour) in a flow reactor to optimize conversion and stereoselectivity.

- The flow setup ensures efficient heat dissipation and reproducibility.

| Parameter | Value | Notes |

|---|---|---|

| Yield of acrylic ester | 70% | with 99:1 diastereomeric ratio |

| Overall yield | 54% over 7 steps | from 4-iodobiphenyl |

This method provides high stereoselectivity and scalability advantages, with flow chemistry reducing side reactions and improving process safety.

Esterification and Sulfinyl Group Cleavage

- Esterification: Acidic intermediate is esterified using thionyl chloride in ethanol, leading to the ethyl ester with 99% yield.

- Sulfinyl Group Removal: Achieved concomitantly during esterification, simplifying the process.

Note: The stereoisomeric purity (93:7) is confirmed via chiral HPLC, ensuring the correct stereochemistry for biological activity.

Chiral Induction Using Betti Base and Cyclization

Reference: ,

This approach employs chiral auxiliaries such as Betti base or similar chiral reagents to induce stereochemistry during key cyclization steps:

- Process:

- Cyclization of ( ⁇ -aminobenzyl)-2-naphthol with 2R-methyl-4-oxo-butyric acid derivatives.

- Use of Grignard reagents, such as (1,1'-biphenyl-4-yl-methyl)magnesium chloride, for carbon-carbon bond formation.

- Subsequent oxidation and deprotection steps yield the chiral amino acid backbone.

- High stereoselectivity.

- Compatibility with industrial-scale synthesis.

- Use of readily available reagents.

Use of Halogenation and Esterification Reactions

- Halogenation reagents such as phosphorus oxychloride or thionyl chloride facilitate conversion of acids to acyl chlorides.

- Esterification in alcohol solvents (ethanol) allows for efficient conversion to esters.

- Deprotection of amines and subsequent coupling steps produce the desired amino acid derivative.

Final Assembly and Purification

- Coupling of the amino acid with phenylboronic acid derivatives under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)).

- Use of phosphate buffers and ethereal solvents (e.g., tetrahydrofuran) for reaction control.

- Crystallization or chromatography for purification.

Data Summary and Process Optimization

| Step | Reagents | Solvents | Yield | Notes |

|---|---|---|---|---|

| Organozinc formation | Zinc, LiCl | Flow setup | 70% | High reproducibility |

| Esterification | Thionyl chloride | Ethanol | 99% | Concomitant sulfinyl cleavage |

| Cyclization | 2R-methyl-4-oxo-butyric acid derivatives | Various | High stereoselectivity | Chiral induction |

| Coupling | Phenylboronic acid derivatives | Ethereal solvents | Variable | Palladium catalysis |

Environmental and Industrial Considerations

- Adoption of flow chemistry enhances safety and scalability.

- Use of readily available, less toxic reagents aligns with green chemistry principles.

- Process steps are optimized for high yield and stereochemical purity, vital for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert it to lower oxidation states.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds .

Scientific Research Applications

(2R,4S)-Sacubitril-O-isobutane has several scientific research applications, including:

Chemistry: Used as a reference compound for studying stereochemistry and chiral separation techniques.

Biology: Investigated for its potential effects on biological systems and its role as an impurity in Sacubitril.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard for quality control

Mechanism of Action

The mechanism of action of (2R,4S)-Sacubitril-O-isobutane involves its interaction with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, the compound helps in increasing the levels of these peptides, which play a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the natriuretic peptide receptors and the downstream signaling pathways that mediate their effects .

Comparison with Similar Compounds

Stereoisomeric Variants of Sacubitril

Sacubitril exhibits multiple stereoisomers due to its chiral centers at positions 2 and 3. Key variants include:

Key Findings :

- The (2S,4R) configuration in sacubitril is essential for prodrug activation, while the (2R,4S) isomer is a synthesis-related impurity with diminished activity .

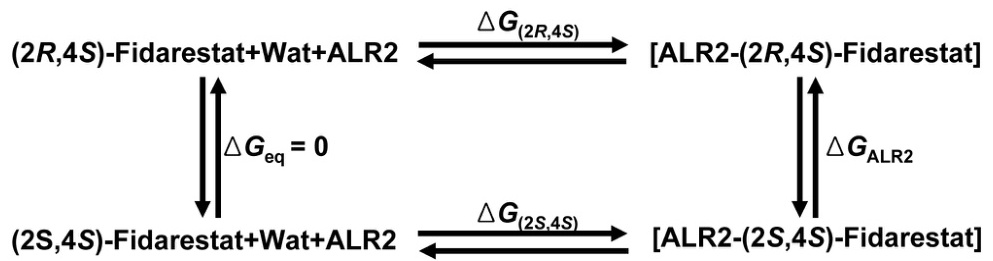

Thermodynamic and Structural Comparisons

Binding Affinity and Free Energy

Evidence from analogous compounds (e.g., Fidarestat isomers) highlights the impact of stereochemistry on binding thermodynamics. For example:

- ΔΔG Values : The (2R,4S)-Fidarestat isomer showed a higher free energy change (ΔΔG = ΔGALR2 – ΔGaq) compared to (2S,4S)-Fidarestat, indicating weaker binding to aldose reductase (ALR2) . This principle extends to sacubitril isomers, where (2R,4S)-Sacubitril-O-isobutane likely exhibits inferior neprilysin inhibition due to suboptimal binding geometry.

Crystal Structure and Solubility

- THF Ring Conformation : In related compounds (e.g., C22H24O4), the tetrahydrofuran (THF) ring adopts a puckered conformation, with deviations from planarity up to 0.28 Å. This structural feature influences solubility and hydrogen-bonding interactions (e.g., O21–H21o···O1i, d = 2.73 Å), which may differ in (2R,4S)-Sacubitril-O-isobutane compared to its isomers .

Impurity Profiles and Pharmacological Relevance

(2R,4S)-Sacubitril is classified as a process-related impurity in Sacubitril synthesis. For instance:

- LCZ696 Impurity 18 : This impurity, identified as (2R,4S)-Sacubitril, is monitored to ensure compliance with International Council for Harmonisation (ICH) limits (typically <0.15% w/w) .

Comparison with Deuterated Derivatives

Deuterated analogs like (2S,4R)-Sacubitril D4 demonstrate enhanced metabolic stability. Key differences include:

Biological Activity

(2R,4S)-Sacubitril-O-isobutane is a compound primarily studied for its role in the treatment of heart failure, particularly in conjunction with valsartan as part of the sacubitril/valsartan therapy. This combination has been shown to enhance biological activity through various mechanisms, including the modulation of natriuretic peptides and inhibition of the renin-angiotensin-aldosterone system (RAAS). This article will delve into the biological activity of (2R,4S)-Sacubitril-O-isobutane, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Natriuretic Peptide Modulation :

- Inhibition of RAAS :

- Oxidative Stress Reduction :

Pharmacological Effects

- Cardioprotective Effects :

- Anti-inflammatory Properties :

- Effects on Lipid Profile :

Case Study 1: Non-Compaction Cardiomyopathy

A 48-year-old woman with non-compaction cardiomyopathy was treated with sacubitril/valsartan. The treatment resulted in significant improvements in her heart failure symptoms and overall cardiac function, showcasing the compound's efficacy beyond traditional therapies .

Case Study 2: Heart Failure with Reduced Ejection Fraction

In a clinical study involving patients with heart failure and reduced ejection fraction (HFrEF), sacubitril/valsartan was associated with a marked reduction in hospitalization rates and improved exercise tolerance over a 4-week period. This aligns with findings that the therapy enhances peripheral vascular function while decreasing inflammatory markers .

Table 1: Summary of Clinical Findings

| Parameter | Sacubitril/Valsartan | Valsartan Only | p-value |

|---|---|---|---|

| Change in Triglycerides (%) | -5.0% | +1.7% | <0.001 |

| Change in HDL Cholesterol (%) | +2.6% | +0.4% | <0.01 |

| Hospitalization Rate (per 1000) | 50 | 90 | <0.05 |

| Improvement in Exercise Tolerance | Significant | Not Significant | N/A |

Table 2: Oxidative Stress Markers Pre- and Post-Treatment

| Marker | Pre-Treatment Level | Post-Treatment Level | p-value |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Elevated | Reduced | <0.01 |

| Catalase (CAT) | Elevated | Reduced | <0.01 |

| TNF-α | High | Lowered | <0.05 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for (2R,4S)-Sacubitril-O-isobutane?

- Methodological Answer : The compound is typically synthesized as a byproduct during the preparation of Sacubitril, a component of the drug LCZ696 (Entresto). Key steps include stereoselective alkylation and esterification under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinct chemical shifts at δ 3.8–4.2 ppm for ester groups), high-performance liquid chromatography (HPLC) with chiral columns to confirm stereochemical purity, and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are most reliable for determining the stereochemical configuration of (2R,4S)-Sacubitril-O-isobutane?

- Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) is critical for distinguishing the 2R,4S isomer from other stereoisomers. X-ray crystallography provides definitive structural confirmation, while optical rotation measurements correlate with enantiomeric excess. Polarimetric analysis at specific wavelengths (e.g., 589 nm) can supplement chromatographic data .

Q. What spectroscopic markers distinguish (2R,4S)-Sacubitril-O-isobutane in NMR and IR analyses?

- Methodological Answer : In H NMR, the methyl group at C4 (δ 1.2–1.4 ppm) and ester carbonyl protons (δ 4.1–4.3 ppm) are key markers. IR spectroscopy identifies the ester carbonyl stretch at 1730–1750 cm and carboxylate vibrations near 1600 cm^{-1. MS fragmentation patterns (e.g., m/z 441 [M+H]) further confirm molecular identity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic purity data for (2R,4S)-Sacubitril-O-isobutane?

- Methodological Answer : Discrepancies may arise from column degradation, mobile phase pH variations, or detector sensitivity. Validate methods using orthogonal techniques: capillary electrophoresis (CE) for charge-based separation and mass-triggered HPLC (LC-MS) for impurity profiling. Replicate analyses under standardized conditions (e.g., ISO/IEC 17025) and cross-validate with spiked samples .

Q. What strategies minimize the formation of (2R,4S)-Sacubitril-O-isobutane during Sacubitril synthesis?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Temperature : Lowering reaction temperature (e.g., 0–5°C) reduces isomerization.

- Catalysts : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity.

- Purification : Employ recrystallization with ethanol/water mixtures or simulated moving bed (SMB) chromatography to isolate Sacubitril from its impurities .

Q. How does (2R,4S)-Sacubitril-O-isobutane impact pharmacological assays targeting Sacubitril’s neprilysin inhibition?

- Methodological Answer : Conduct competitive binding assays using recombinant neprilysin. Compare IC values of pure Sacubitril vs. mixtures containing the impurity. Use surface plasmon resonance (SPR) to assess binding kinetics. Control groups should include Sacubitril alone and vehicle-treated samples to isolate the impurity’s effects .

Q. What computational approaches predict the stability and reactivity of (2R,4S)-Sacubitril-O-isobutane under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations model hydrolysis pathways of the ester group. Molecular dynamics (MD) simulations predict interactions with serum proteins (e.g., albumin). Use software like Gaussian or Schrödinger Suite to calculate activation energies and transition states for degradation reactions .

Data Interpretation & Reporting

Q. How should researchers address conflicting data in stability studies of (2R,4S)-Sacubitril-O-isobutane?

- Methodological Answer : Apply the Cochrane systematic review framework to evaluate bias:

- Data Extraction : Tabulate stability metrics (e.g., degradation products, half-life) across studies.

- Heterogeneity Analysis : Use I statistics to quantify variability.

- Sensitivity Testing : Exclude outliers (e.g., studies with unvalidated assays) and reassess conclusions .

Q. What reporting standards ensure reproducibility in studies involving (2R,4S)-Sacubitril-O-isobutane?

- Methodological Answer : Follow SRQR (Standards for Reporting Qualitative Research) guidelines:

- Methods : Detail synthetic protocols (e.g., equivalents of reagents, reaction time).

- Data Analysis : Specify software (e.g., MestReNova for NMR, Empower for HPLC).

- Implications : Discuss how impurity levels affect drug safety thresholds (e.g., ICH Q3A limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.